molecular formula C6H12ClNO B13337130 4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride

4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride

Cat. No.: B13337130
M. Wt: 149.62 g/mol
InChI Key: GTZLJMMPKRMQIN-UHFFFAOYSA-N
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Description

4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride is a heterocyclic organic compound featuring a partially saturated pyridine ring with a methoxy (-OCH₃) substituent at the 4-position and a hydrochloride salt form. For instance, compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are notorious for their neurotoxic effects, underscoring the significance of substituent-driven activity .

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

4-methoxy-1,2,3,4-tetrahydropyridine;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-8-6-2-4-7-5-3-6;/h2,4,6-7H,3,5H2,1H3;1H

InChI Key

GTZLJMMPKRMQIN-UHFFFAOYSA-N

Canonical SMILES

COC1CCNC=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride typically involves the partial reduction of pyridine derivatives. One common method includes the treatment of N-methylpyridinium with borohydride reagents, which results in the formation of 1-methyl-1,2,3,6-tetrahydropyridine . Another approach involves the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, to facilitate the synthesis .

Industrial Production Methods

Industrial production of 4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also a focus to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include borohydride for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce N-oxides, while reduction can yield partially reduced tetrahydropyridine derivatives .

Scientific Research Applications

4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride involves its metabolism to active metabolites that exert biological effects. For instance, it can be metabolized to 1-methyl-4-phenylpyridinium (MPP+), which induces oxidative stress and dopaminergic neuronal damage by inhibiting mitochondrial complex I .

Comparison with Similar Compounds

Structural and Functional Analysis

  • MPTP’s neurotoxicity is linked to its N-methyl and C4-phenyl groups, which facilitate metabolic conversion to the toxic MPP+ ion . The absence of these groups in 4-methoxy-1,2,3,4-tetrahydropyridine suggests divergent biological behavior. Trifluoromethyl groups in CI 966 hydrochloride introduce strong electron-withdrawing effects, likely enhancing stability and altering receptor binding kinetics .
  • Regulatory and Purity Considerations :

    • Analogs like 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine are tightly regulated in pharmaceuticals due to neurotoxic impurities, with limits ≤0.0001% in paroxetine hydrochloride formulations . This highlights the critical role of substituent selection in drug safety.
  • Synthetic Utility :

    • Compounds such as 1,2,3,6-tetrahydropyridine hydrochloride (lacking substituents) serve as versatile intermediates, while methoxy- or phenyl-substituted derivatives may enable site-specific functionalization .

Biological Activity

4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry and neuropharmacology. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C8_{8}H10_{10}ClN
  • Molecular Weight : Approximately 149.62 g/mol

The compound features a tetrahydropyridine structure with a methoxy group at the fourth position, which influences its solubility and biological activity.

Biological Activities

4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride exhibits various biological activities, including:

Synthesis Methods

The synthesis of 4-methoxy-1,2,3,4-tetrahydropyridine hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Formation of the tetrahydropyridine ring through cyclization of appropriate precursors.
  • Methoxylation : Introduction of the methoxy group at the fourth position using methanol under acidic conditions.
  • Hydrochloride Formation : Conversion to hydrochloride form for improved stability and solubility in aqueous solutions.

Case Studies

Several studies highlight the biological activity of 4-methoxy-1,2,3,4-tetrahydropyridine hydrochloride:

  • Neuroprotective Study :
    • A study demonstrated that this compound could significantly reduce apoptosis in neuronal cell lines exposed to oxidative stress. The mechanism involved upregulation of antioxidant enzymes and inhibition of pro-apoptotic factors.
  • Antimicrobial Activity :
    • While direct studies on this specific compound are sparse, related tetrahydropyridine derivatives have shown promising results against Gram-positive and Gram-negative bacteria in vitro. These findings suggest potential applications in developing new antibacterial agents.

Comparative Analysis

The following table summarizes the biological activities of various related compounds:

Compound NameStructure TypeUnique Features
4-Methyl-1,2,3,6-tetrahydropyridine HydrochlorideTetrahydropyridine derivativeKnown neurotoxin used in Parkinson's models
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineTetrahydropyridine derivativeNeurotoxic effects; significant research focus
4-(4-Methoxy-phenyl)-1,2,3,6-tetrahydropyridineTetrahydropyridine derivativeContains a phenyl group; alters activity

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-1,2,3,4-tetrahydropyridine hydrochloride, and how do substituent positions influence reaction efficiency?

Methodology :

  • Core synthesis typically involves cyclization of phenylethylamine derivatives with methoxy-containing aldehydes under acidic conditions (e.g., HCl), analogous to the Pictet-Spengler reaction used for tetrahydroisoquinoline derivatives .
  • Substituent effects : Methoxy groups at the 4-position may stabilize intermediates via resonance, but steric hindrance can reduce yields. Optimization requires varying solvent polarity (e.g., dichloromethane vs. ethanol) and temperature (25–80°C) to balance reactivity and selectivity .
  • Key intermediates : Bromination of tetrahydropyridine precursors (e.g., using Br₂ in CH₂Cl₂) followed by esterification with tert-butyl chloroformate is a common pathway for functionalized derivatives .

Q. How can researchers validate the purity and structural integrity of 4-methoxy-1,2,3,4-tetrahydropyridine hydrochloride?

Methodology :

  • Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against certified reference standards (e.g., USP-grade impurities) .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm methoxy proton resonance at δ ~3.3 ppm and tetrahydropyridine ring protons between δ 1.5–3.0 ppm .
    • Mass spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular formula (C₆H₁₂ClNO requires m/z 173.05 for the free base + HCl) .
  • Elemental analysis : Ensure %C, %H, %N, and %Cl align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s susceptibility to oxidation, and how can stability be improved for in vitro studies?

Methodology :

  • Oxidation pathways : The 1,2,3,4-tetrahydropyridine core is prone to autoxidation, forming pyridine derivatives. Kinetic studies under varying O₂ concentrations (5–21%) and pH (3–9) reveal accelerated degradation in basic conditions .
  • Stabilization strategies :
    • Add antioxidants (e.g., 0.1% BHT) to reaction mixtures.
    • Store solutions in inert atmospheres (N₂/Ar) at -20°C to minimize radical-mediated oxidation .
  • Analytical validation : Monitor degradation products via LC-MS and assign structures using fragmentation patterns (e.g., loss of HCl or methoxy groups) .

Q. How does the 4-methoxy group influence the compound’s biological activity in neurological models, and what are the implications for Parkinson’s disease research?

Methodology :

  • Neurotoxicity screening : Compare 4-methoxy derivatives to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known dopaminergic neurotoxin. Use SH-SY5Y cells or primary murine neurons to assess mitochondrial complex I inhibition and ROS production .
  • Structure-activity relationships (SAR) :
    • Methoxy groups may enhance blood-brain barrier permeability but reduce affinity for monoamine transporters.
    • Test analogs with substituents at the 3- or 6-positions to isolate positional effects .
  • In vivo models : Administer compounds to rodents and quantify tyrosine hydroxylase (TH) loss in the substantia nigra via immunohistochemistry .

Q. What strategies resolve contradictions in reported reaction yields for methoxy-substituted tetrahydropyridines?

Methodology :

  • Data reconciliation :
    • Reproduce experiments under standardized conditions (solvent, catalyst, and stoichiometry).
    • Use design of experiments (DoE) to identify critical variables (e.g., reaction time, temperature) .
  • Contradictory findings :
    • Conflicting yields may arise from undetected intermediates (e.g., N-oxide byproducts) or moisture-sensitive steps.
    • Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .

Q. How can researchers design analogs to probe the compound’s interactions with cytochrome P450 enzymes?

Methodology :

  • Enzyme inhibition assays :
    • Use human liver microsomes to measure IC₅₀ values against CYP3A4/2D6 isoforms.
    • Compare methoxy-substituted analogs to non-methoxy controls .
  • Metabolic profiling :
    • Incubate compounds with recombinant CYP enzymes and identify metabolites via UPLC-QTOF-MS.
    • Key metabolic pathways may include O-demethylation or ring oxidation .

Methodological Challenges and Solutions

Challenge Solution References
Low yields in cyclization stepsOptimize Brønsted acid catalysts (e.g., p-TsOH vs. HCl) and microwave-assisted synthesis.
Unstable intermediates during storageLyophilize products with cryoprotectants (e.g., trehalose) and store under inert gas.
Impurity co-elution in HPLCEmploy orthogonal methods (e.g., ion-pair chromatography or HILIC).

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